Potassium 2-carbamoyl-2,2-difluoroacetate
Overview
Description
Potassium 2-carbamoyl-2,2-difluoroacetate is a chemical compound with the molecular formula C3H2F2KNO3 It is characterized by the presence of a carbamoyl group and two fluorine atoms attached to the acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-carbamoyl-2,2-difluoroacetate typically involves the reaction of difluorocarbene precursors with carbamoyl fluoride intermediates. One common method includes the use of difluorophosgene surrogates derived from difluorocarbene and pyridine N-oxides . The reaction is optimized by adjusting the oxidant, solvent, and temperature conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-carbamoyl-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze to form difluoroacetic acid and potassium carbamate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acids and Bases: For hydrolysis and neutralization reactions.
Oxidizing and Reducing Agents: Depending on the desired redox reaction.
Major Products Formed:
Difluoroacetic Acid: Formed during hydrolysis.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Potassium 2-carbamoyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of potassium 2-carbamoyl-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong bonds with active sites, leading to inhibition or modification of enzymatic activity. The carbamoyl group can also participate in covalent bonding with nucleophilic residues in proteins, altering their function and stability.
Comparison with Similar Compounds
Potassium 2-carbamoyl-2-fluoroacetate: Similar structure but with only one fluorine atom.
Potassium 2-carbamoyl-2,2-dichloroacetate: Contains chlorine atoms instead of fluorine.
Potassium 2-carbamoyl-2,2-dibromoacetate: Contains bromine atoms instead of fluorine.
Uniqueness: Potassium 2-carbamoyl-2,2-difluoroacetate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. The fluorine atoms also enhance the compound’s ability to participate in specific biochemical interactions, making it valuable in research and industrial applications.
Properties
IUPAC Name |
potassium;3-amino-2,2-difluoro-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO3.K/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFGAAYVBUHQKY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)[O-])(F)F)N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2KNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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